N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799233
InChI: InChI=1S/C22H22N4O3/c1-25-22(28)18-6-4-3-5-17(18)19(24-25)14-21(27)23-10-12-26-11-9-15-13-16(29-2)7-8-20(15)26/h3-9,11,13H,10,12,14H2,1-2H3,(H,23,27)
SMILES:
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

CAS No.:

Cat. No.: VC14799233

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide -

Specification

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
IUPAC Name N-[2-(5-methoxyindol-1-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Standard InChI InChI=1S/C22H22N4O3/c1-25-22(28)18-6-4-3-5-17(18)19(24-25)14-21(27)23-10-12-26-11-9-15-13-16(29-2)7-8-20(15)26/h3-9,11,13H,10,12,14H2,1-2H3,(H,23,27)
Standard InChI Key RQGYVMJGTJQMKT-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)OC

Introduction

Molecular Architecture and Structural Significance

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide features a hybrid structure combining a 5-methoxyindole moiety linked via an ethylacetamide bridge to a 3-methyl-4-oxophthalazinone group. The indole system, a privileged scaffold in drug discovery, is substituted with a methoxy group at the 5-position, which may enhance electron density and influence binding interactions . The phthalazinone component introduces a planar, heterocyclic system with potential kinase-inhibitory properties, as seen in related compounds .

Key Structural Features

  • Indole Core: The 5-methoxy substitution distinguishes this compound from chloro or unsubstituted indole analogs, potentially altering solubility and target affinity.

  • Phthalazinone Ring: The 3-methyl-4-oxo configuration contributes to conformational rigidity, a trait associated with improved metabolic stability in similar molecules .

  • Acetamide Linker: The ethylacetamide chain serves as a flexible spacer, enabling optimal spatial orientation for simultaneous interaction with hydrophobic and hydrophilic binding pockets.

Comparative Analysis of Analogous Compounds

Compound NameSubstituent (Indole)Phthalazinone ModificationReported Activity
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide5-Cl3-methylKinase inhibition, cytotoxic
Methyl-3-[2-(4-oxo-3-phenyl-phthalazin-1-yloxy)-acetylamino]propionate N/A3-phenylAntibacterial, VEGFR2 inhibition
Target Compound5-OCH₃3-methylHypothesized: Neuroprotective

Synthetic Strategies and Reaction Pathways

While no explicit synthesis route for this methoxy-substituted derivative is documented, plausible methodologies can be extrapolated from related phthalazinone-indole conjugates .

Proposed Multi-Step Synthesis

  • Indole Subsystem Preparation:

    • Methoxy introduction via electrophilic substitution on indole using methylating agents (e.g., dimethyl sulfate) under basic conditions .

    • N-Alkylation at the indole’s 1-position with 2-bromoethylacetamide to install the ethylacetamide linker.

  • Phthalazinone Synthesis:

    • Cyclocondensation of methyl-substituted phthalic anhydride with hydrazine derivatives to form the 3-methyl-4-oxophthalazinone core .

  • Conjugation via Amide Coupling:

    • Activation of the phthalazinone’s acetic acid derivative (e.g., using HATU) followed by reaction with the indole-ethylamine intermediate.

Critical Reaction Parameters

  • Temperature Control: Maintain ≤60°C during amide coupling to prevent racemization .

  • Catalyst Selection: Palladium-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are involved .

Biological Activity and Mechanistic Hypotheses

The compound’s structural duality suggests multimodal activity, drawing parallels to both indole-based neurotransmitters and phthalazinone kinase inhibitors.

Putative Targets and Mechanisms

  • Serotonin Receptor Modulation: The 5-methoxyindole moiety may act as a 5-HT (serotonin) receptor ligand, analogous to melatonin derivatives. Computational docking studies of similar compounds show affinity for 5-HT₂A/₂C subtypes .

  • Kinase Inhibition: Phthalazinones are established ATP-competitive kinase inhibitors. The 3-methyl group could enhance binding to VEGFR2 or EGFR tyrosine kinases, as demonstrated in .

In Silico Predictions

  • LogP: ~3.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • pKa: Indole NH = 9.5; phthalazinone carbonyl = 11.2 (predicted using MarvinSketch).

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current routes for analogs report 40–60% yields; microwave-assisted synthesis could enhance efficiency .

  • Chiral Resolution: If asymmetric centers exist, chromatographic methods using amylose-based columns may be required.

Biological Validation

  • In Vitro Assays: Prioritize kinase inhibition screens (VEGFR2, EGFR) and 5-HT receptor binding studies.

  • ADMET Profiling: Assess hepatic microsomal stability and CYP450 inhibition risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator